(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate
CAS No.:
Cat. No.: VC16395719
Molecular Formula: C23H24O4
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24O4 |
|---|---|
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | [(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C23H24O4/c1-14(2)16-8-6-15(7-9-16)12-20-21(24)18-11-10-17(13-19(18)27-20)26-22(25)23(3,4)5/h6-14H,1-5H3/b20-12- |
| Standard InChI Key | ZESXCLPUBQVQGG-NDENLUEZSA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)(C)C |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)(C)C |
Introduction
(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a complex organic compound with a specific molecular structure that includes a benzofuran core, a propan-2-yl-substituted benzylidene group, and a 2,2-dimethylpropanoate ester group. This compound is characterized by its molecular formula C23H24O4 and a molecular weight of 364.4 g/mol .
Synthesis and Preparation
The synthesis of (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate typically involves multi-step organic reactions. These methods often start with the preparation of the benzofuran core, followed by the introduction of the benzylidene and ester groups. The specific conditions for each step, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate | C24H20O5S | 420.48 g/mol | Contains sulfonate group |
| (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate | C24H19FO5S | 438.5 g/mol | Contains fluorine substituent |
| (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate | C23H24O4 | 364.4 g/mol | Contains 2,2-dimethylpropanoate group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume